molecular formula C12H19N5O2 B2401986 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 505081-19-6

8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2401986
CAS No.: 505081-19-6
M. Wt: 265.317
InChI Key: NCIIHELCMVJTPD-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.317. The purity is usually 95%.
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Biological Activity

The compound 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, analyzing its pharmacological effects, structure-activity relationships, and relevant case studies.

Basic Information

  • Molecular Formula : C9_9H13_{13}N5_5O2_2
  • Molecular Weight : 223.232 g/mol
  • CAS Number : 5426-46-0
  • Density : 1.405 g/cm³
  • Boiling Point : 438.2°C at 760 mmHg
  • Flash Point : 218.8°C

Structure

The chemical structure of the compound features a purine base with ethylamino and propyl substitutions at specific positions, which may influence its biological activity.

Pharmacological Effects

Research indicates that purine derivatives, including this compound, exhibit a range of biological activities:

  • Cardiovascular Effects : Studies have shown that certain derivatives of purines can affect cardiovascular functions by modulating adrenoreceptor activities. For instance, compounds similar to This compound have been tested for their antiarrhythmic properties and hypotensive effects in animal models .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of purine derivatives on various cell lines. For example, one study reported IC₅₀ values indicating low cytotoxicity levels for similar compounds in rat brain striatum primary neurons and human hepatocytes .
  • Dopamine Receptor Interaction : Some derivatives have been evaluated for their affinity towards dopamine receptors, particularly D(3) receptors, suggesting potential applications in treating neurological disorders such as schizophrenia .

Structure-Activity Relationships (SAR)

The biological activity of purine derivatives is significantly influenced by their structural modifications. For instance:

  • The introduction of alkyl groups at specific positions on the purine ring can enhance receptor binding affinity.
  • Compounds with longer alkyl chains or additional functional groups often exhibit improved pharmacological profiles.

Study 1: Cardiovascular Activity

In a study published in the Polish Journal of Chemistry, researchers synthesized a series of new 8-alkylamino derivatives and assessed their cardiovascular activities. The study found that certain modifications led to enhanced antiarrhythmic effects and selective receptor affinities .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various purine derivatives, including the compound . The results indicated that while some derivatives exhibited low cytotoxicity (IC₅₀ values around 368 mg/L), others showed significant cytotoxic effects depending on their structural characteristics .

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIIHELCMVJTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCC)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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